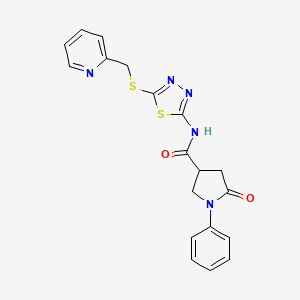
5-oxo-1-phenyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-1-phenyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of the MRGPRX2 receptor . Upon binding to the receptor, it can influence the receptor’s activity and mediate various physiological responses .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its role as a modulator of the MRGPRX2 receptor, it can potentially influence a wide range of cellular processes mediated by mast cells .
生物活性
5-oxo-1-phenyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolidine core substituted with a thiadiazole and a pyridine moiety, which are known for their biological activities.
The primary target for this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . Its modulation of MRGPRX2 is significant because this receptor is implicated in various disorders such as chronic itch, inflammation, and pain management. The compound's ability to influence this receptor suggests potential therapeutic applications in treating conditions associated with mast cell activation and pseudo-allergic reactions.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit moderate to good antibacterial activity against various microbial strains. A study highlighted that certain related compounds showed promising results in inhibiting bacterial growth, suggesting that modifications to the thiadiazole structure can enhance antimicrobial potency .
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been well-documented. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have shown that these derivatives can inhibit the growth of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of key enzymes like lipoxygenases .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MCF-7 | 0.28 |
| 4i | HepG2 | 9.6 |
| Control | Doxorubicin | 0.05 |
Study on Thiadiazole Derivatives
In a study conducted by Myannik et al. (2018), novel copper(II), cobalt(II), and nickel(II) complexes with related organic ligands were synthesized and characterized. These complexes exhibited significant biological activities, including antibacterial properties against various microbes.
Evaluation of Anticancer Properties
Another study focused on a series of 1,3,4-thiadiazole derivatives bearing a pyridyl moiety. The cytotoxicity was assessed using the MTT assay across multiple cancer cell lines (PC3, HT29). The results indicated that nitro-containing derivatives displayed higher cytotoxicity compared to other modifications .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to modulate MRGPRX2 effectively. Studies indicate that compounds targeting this receptor can achieve significant therapeutic concentrations in systemic circulation.
属性
IUPAC Name |
5-oxo-1-phenyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c25-16-10-13(11-24(16)15-7-2-1-3-8-15)17(26)21-18-22-23-19(28-18)27-12-14-6-4-5-9-20-14/h1-9,13H,10-12H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRENSKJNKPLNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














